3-[(2-Carboxyethyl)carbamoyl]propanoic acid
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Overview
Description
“3-[(2-Carboxyethyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 78238-72-9 . It has a molecular weight of 189.17 . The IUPAC name for this compound is 4-[(2-carboxyethyl)amino]-4-oxobutanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-[(2-Carboxyethyl)carbamoyl]propanoic acid” is 1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula, which is C7H11NO5 .Physical And Chemical Properties Analysis
“3-[(2-Carboxyethyl)carbamoyl]propanoic acid” is a powder that is stored at room temperature . It has a melting point of 141-143 degrees Celsius .Scientific Research Applications
Biomedical Applications
3-[(2-Carboxyethyl)carbamoyl]propanoic acid and its derivatives have been explored in the field of biomedical research, particularly in the development of luminescent complexes for potential applications in bioimaging and therapy. A study synthesized luminescent complexes of Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) with a ligand derived from 3-(thiazol-2-yl carbamoyl) propanoic acid, aiming to explore their antibacterial, antifungal, and luminescent properties. Although the complexes showed non-significant antibacterial and antifungal activities, the Bi(III) complex exhibited appreciable luminescence, suggesting potential for bioimaging applications (Kanwal et al., 2020).
Industrial Applications
In the chemical industry, the recovery and synthesis of carboxylic acids like propionic acid from aqueous solutions are critical due to their wide applications. Studies have focused on the reactive extraction of propionic acid using quaternary amine (Aliquat 336) in various diluents, highlighting the efficiency of different solvent systems for propionic acid recovery, which is crucial for its industrial production and application in food, pharmaceuticals, and chemical industries (Keshav et al., 2009).
Chemical Synthesis and Catalysis
The compound and its analogs have been utilized as ligands or intermediates in the synthesis of various chemically significant compounds. For instance, amino acid-based imidazolium zwitterions derived from 3-[(2-Carboxyethyl)carbamoyl]propanoic acid analogs have been synthesized and characterized for their corrosion inhibition performance on mild steel. These studies indicate the compound's utility in developing corrosion inhibitors, which is vital for protecting industrial machinery and infrastructure (Srivastava et al., 2017).
Environmental and Analytical Chemistry
Research on the interactions between organic compounds and environmental or biological matrices is essential for understanding their behavior, toxicity, and potential for bioaccumulation. Studies have investigated the properties and interactions of 3-[(2-Carboxyethyl)carbamoyl]propanoic acid derivatives, such as their ability to form complexes with saccharides, which could have implications for their environmental fate and biological activity (Shimada et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-(2-carboxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQWOKKYYQQDCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Carboxyethyl)carbamoyl]propanoic acid |
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